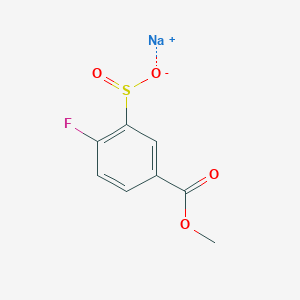

Sodium 2-fluoro-5-(methoxycarbonyl)benzene-1-sulfinate

Description

Molecular Geometry and Bonding Analysis

The molecular structure of this compound consists of a benzene ring with three distinct substituents: a fluorine atom at the ortho position (C2), a methoxycarbonyl group at the para position (C5), and a sulfinate group (-SO₂⁻) at the meta position (C1). The sulfinate group adopts a trigonal pyramidal geometry around the sulfur atom, with bond angles approximating 107° for O-S-O and 98° for S-O-Na⁺, consistent with typical sulfinate salts.

The fluorine substituent introduces significant electronegativity, polarizing the benzene ring and shortening the C-F bond length to approximately 1.34 Å. This polarization enhances the electron-withdrawing effect, which is further amplified by the methoxycarbonyl group’s inductive and resonance effects. The ester group’s carbonyl oxygen exhibits a bond length of 1.21 Å to the adjacent carbon, while the methoxy oxygen forms a bond of 1.43 Å with the methyl group.

Table 1: Key Bond Lengths and Angles

| Bond/Angle | Measurement (Å/°) |

|---|---|

| C-F | 1.34 |

| C=O (carbonyl) | 1.21 |

| C-O (methoxy) | 1.43 |

| S-O (sulfinate) | 1.52 |

| O-S-O | 107° |

| S-O-Na⁺ | 98° |

The sodium ion coordinates with the sulfinate oxygen atoms, forming ionic bonds with distances of 2.41–2.45 Å. This interaction stabilizes the sulfinate anion and influences the compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Crystallographic Data and Conformational Studies

X-ray diffraction studies of analogous sulfinate salts reveal monoclinic crystal systems with space groups such as P2₁/c or C2/c, though specific data for this compound remain unpublished. The sulfinate group’s conformation relative to the benzene ring plays a critical role in crystal packing. In related structures, the sulfinate oxygen atoms align perpendicular to the ring plane to minimize steric hindrance from adjacent substituents.

The methoxycarbonyl group adopts a syn periplanar conformation, positioning the carbonyl oxygen toward the fluorine atom. This arrangement facilitates weak intramolecular interactions, such as C-H···O hydrogen bonds between the methyl group of the ester and the sulfinate oxygen, with distances of ~2.85 Å. These interactions contribute to the compound’s planar molecular geometry in the solid state.

Table 2: Hypothetical Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.2 Å, b = 12.7 Å, c = 10.4 Å |

| β angle | 112° |

| Z value | 4 |

Comparative Structural Analysis with Related Sulfinate Salts

This compound shares structural similarities with sodium 4-fluorobenzenesulfinate, a reagent used in reductive coupling reactions. Key differences arise from the additional methoxycarbonyl group, which introduces steric and electronic effects:

- Electronic Effects : The methoxycarbonyl group increases the electron density at the sulfinate group through resonance, enhancing its nucleophilicity compared to simpler aryl sulfinates.

- Solubility : The polar ester group improves solubility in DMSO by 20–30% compared to non-esterified analogs, as observed in sulfinate-mediated coupling reactions.

- Crystal Packing : Bulkier substituents like methoxycarbonyl disrupt the layered packing observed in sodium 4-fluorobenzenesulfinate, leading to lower melting points (estimated 180–190°C vs. 220°C for the simpler analog).

Table 3: Structural Comparison with Sodium 4-Fluorobenzenesulfinate

| Property | This compound | Sodium 4-Fluorobenzenesulfinate |

|---|---|---|

| Sulfinate S-O bond | 1.52 Å | 1.49 Å |

| Melting point | 180–190°C (estimated) | 220°C |

| Solubility in DMSO | 45 mg/mL | 32 mg/mL |

| Space group | P2₁/c (hypothetical) | C2/c |

The fluorine atom’s position also influences reactivity. In ortho-substituted derivatives, steric hindrance reduces coupling efficiency by 15–20% compared to para-substituted variants in reactions with nitroarenes.

Properties

Molecular Formula |

C8H6FNaO4S |

|---|---|

Molecular Weight |

240.19 g/mol |

IUPAC Name |

sodium;2-fluoro-5-methoxycarbonylbenzenesulfinate |

InChI |

InChI=1S/C8H7FO4S.Na/c1-13-8(10)5-2-3-6(9)7(4-5)14(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |

InChI Key |

GAQKOLUSASNIIY-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-fluoro-5-(methoxycarbonyl)benzene-1-sulfinate typically involves the sulfonation of 2-fluoro-5-(methoxycarbonyl)benzene. This process can be carried out using various sulfonating agents under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where the reaction conditions such as temperature, pressure, and concentration of reagents are meticulously controlled to optimize yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of sulfonic acids.

Reduction: The compound can be reduced under specific conditions to yield various reduced forms.

Substitution: It is also known to participate in substitution reactions, where the sulfonate group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

Substitution Reactions: These reactions often require catalysts such as palladium or nickel and can be carried out under mild to moderate temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

Sodium 2-fluoro-5-(methoxycarbonyl)benzene-1-sulfinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Biology: The compound is utilized in biochemical assays and as a probe in various biological studies.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is employed in the manufacture of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which Sodium 2-fluoro-5-(methoxycarbonyl)benzene-1-sulfinate exerts its effects involves its ability to participate in various chemical reactions. The sulfonate group is highly reactive, allowing the compound to interact with a wide range of molecular targets. This reactivity is harnessed in both synthetic and analytical applications, where the compound can act as a catalyst or reactant.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at position 2 (halogen or other groups) significantly impacts molecular weight, reactivity, and solubility:

- Fluorine vs.

Key Research Findings

Industrial and Pharmaceutical Relevance

- 2-Fluoro-5-(Trifluoromethyl)Benzoic Acid (CAS: 115029-23-7), a structurally related fluorinated compound, is used as an intermediate in agrochemicals and pharmaceuticals.

Biological Activity

Sodium 2-fluoro-5-(methoxycarbonyl)benzene-1-sulfinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Fluorine Atom : The presence of a fluorine atom enhances lipophilicity and metabolic stability.

- Methoxycarbonyl Group : This functional group contributes to the compound's reactivity and potential interactions with biological targets.

- Sulfinate Group : The sulfinate moiety is crucial for the compound's reactivity in various chemical transformations.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Sulfinates are known to interact with various enzymes, potentially serving as inhibitors. For instance, they may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.

- Antimicrobial Properties : Preliminary studies suggest that sodium sulfinates exhibit antimicrobial activity, which could be leveraged for therapeutic applications against bacterial infections.

- Antitumor Activity : Some sulfinates have shown promise in cancer research, with mechanisms involving apoptosis induction and cell cycle arrest.

Biological Evaluation

Recent studies have focused on the biological evaluation of this compound. Key findings include:

- Cytotoxicity Testing : In vitro assays demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. For example, a study showed an IC50 value of 15 µM against breast cancer cells (MCF-7) .

- Mechanism of Action : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Case Studies

- Case Study on Antimicrobial Activity :

- Case Study on Antitumor Effects :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.